molecular formula C12H10N2O6 B11076660 2,2'-(2,3-Dioxo-2,3-dihydroquinoxaline-1,4-diyl)diacetic acid

2,2'-(2,3-Dioxo-2,3-dihydroquinoxaline-1,4-diyl)diacetic acid

Cat. No.: B11076660
M. Wt: 278.22 g/mol
InChI Key: QCSIVQKRCRJFBE-UHFFFAOYSA-N
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Description

2-[4-(2-HYDROXY-2-OXOETHYL)-2,3-DIOXO-2,3-DIHYDRO-1-QUINOXALINYL]ACETIC ACID is a complex organic compound featuring a quinoxaline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2-HYDROXY-2-OXOETHYL)-2,3-DIOXO-2,3-DIHYDRO-1-QUINOXALINYL]ACETIC ACID typically involves multi-step organic reactions. One common method includes the condensation of appropriate quinoxaline derivatives with glyoxylic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinoxaline ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of quinoxaline-2,3-dione derivatives.

    Reduction: Formation of hydroquinoxaline derivatives.

    Substitution: Formation of various substituted quinoxaline derivatives.

Scientific Research Applications

2-[4-(2-HYDROXY-2-OXOETHYL)-2,3-DIOXO-2,3-DIHYDRO-1-QUINOXALINYL]ACETIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[4-(2-HYDROXY-2-OXOETHYL)-2,3-DIOXO-2,3-DIHYDRO-1-QUINOXALINYL]ACETIC ACID involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

    Quinoxaline-2,3-dione: Shares the quinoxaline core structure but lacks the hydroxy-oxoethyl and acetic acid groups.

    2-Hydroxyquinoxaline: Similar structure but with a hydroxyl group at the 2-position instead of the hydroxy-oxoethyl group.

Uniqueness: 2-[4-(2-HYDROXY-2-OXOETHYL)-2,3-DIOXO-2,3-DIHYDRO-1-QUINOXALINYL]ACETIC ACID is unique due to the presence of both the hydroxy-oxoethyl and acetic acid groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H10N2O6

Molecular Weight

278.22 g/mol

IUPAC Name

2-[4-(carboxymethyl)-2,3-dioxoquinoxalin-1-yl]acetic acid

InChI

InChI=1S/C12H10N2O6/c15-9(16)5-13-7-3-1-2-4-8(7)14(6-10(17)18)12(20)11(13)19/h1-4H,5-6H2,(H,15,16)(H,17,18)

InChI Key

QCSIVQKRCRJFBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)C(=O)N2CC(=O)O)CC(=O)O

Origin of Product

United States

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